molecular formula C4H7N3O B1362596 5-Ethyl-1,3,4-oxadiazol-2-amine CAS No. 3775-61-9

5-Ethyl-1,3,4-oxadiazol-2-amine

Cat. No. B1362596
CAS RN: 3775-61-9
M. Wt: 113.12 g/mol
InChI Key: XHSTYRIUVMKGDX-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,4-oxadiazol-2-amine is a compound with the CAS Number: 3775-61-9 . It has a molecular weight of 113.12 and its IUPAC name is 5-ethyl-1,3,4-oxadiazol-2-amine . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 5-Ethyl-1,3,4-oxadiazol-2-amine, involves various methods . For instance, one method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Another method involves the reaction of hydrazide derivatives with aryl/heteroaryl/aliphatic carboxylic acid derivatives via acid-catalyzed dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-1,3,4-oxadiazol-2-amine consists of a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Physical And Chemical Properties Analysis

5-Ethyl-1,3,4-oxadiazol-2-amine is a solid compound . Its molecular weight is 113.12 . The InChI code for this compound is 1S/C4H7N3O/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) .

Scientific Research Applications

Antibacterial and Antifungal Properties

5-Ethyl-1,3,4-oxadiazol-2-amine derivatives have been studied for their antimicrobial properties. A study synthesized novel derivatives and evaluated them for antibacterial and antifungal activities. Some derivatives, such as compounds 4a, 4d, 4e, and 4n, showed significant activity in these areas, indicating potential applications in developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).

Anticancer Activities

Research has also explored the anticancer potential of these compounds. In the same study mentioned above, certain derivatives (4a, 4d, 4k, and 4n) were found active against the Human Breast Cancer Cell Line MCF7, suggesting a pathway for developing novel anticancer drugs (Sharma, Kumar, & Pathak, 2014).

Synthesis and Chemical Reactions

The compound has been involved in various chemical reactions and syntheses, contributing to the development of new chemical entities. For example, it has been used in the synthesis of 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives. These compounds were characterized through various spectroscopic methods, highlighting the versatility of 5-Ethyl-1,3,4-oxadiazol-2-amine in chemical synthesis (Verma, Awasthi, & Jain, 2022).

Anti-Inflammatory Applications

A series of oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory properties. This research indicates the potential of 5-Ethyl-1,3,4-oxadiazol-2-amine derivatives in developing anti-inflammatory drugs (Rajput, Magdum, Mohite, & Kane, 2020).

Future Directions

Oxadiazoles, including 5-Ethyl-1,3,4-oxadiazol-2-amine, have potential for a wide range of applications . They have been successfully utilized in medicinal chemistry and high-energy molecules . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

5-ethyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSTYRIUVMKGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321893
Record name 5-ethyl-1,3,4-oxadiazol-2-amine
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Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1,3,4-oxadiazol-2-amine

CAS RN

3775-61-9
Record name 5-Ethyl-1,3,4-oxadiazol-2-amine
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Record name 5-ethyl-1,3,4-oxadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Ahsan, J Sharma, M Singh, SS Jadav… - BioMed research …, 2014 - hindawi.com
In continuance of our search for anticancer agents, we report herein the synthesis and anticancer activity of some novel oxadiazole analogues. The compounds were screened for …
Number of citations: 26 www.hindawi.com

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